

Application Note: Synthesis and In Vitro Application of 7-Hydroxyundecanoyl-CoA

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Compound of Interest					
Compound Name:	7-Hydroxyundecanoyl-CoA				
Cat. No.:	B15547200	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain hydroxy fatty acids and their coenzyme A (CoA) esters are important metabolic intermediates and signaling molecules. **7-Hydroxyundecanoyl-CoA**, a hydroxylated medium-chain fatty acyl-CoA, is a valuable tool for in vitro studies of lipid metabolism, particularly in the context of fatty acid oxidation and the investigation of enzyme kinetics. This application note provides a detailed protocol for the chemical synthesis of 7-hydroxyundecanoic acid and its subsequent conversion to **7-Hydroxyundecanoyl-CoA**. Additionally, it outlines a representative in vitro assay for monitoring the activity of enzymes involved in hydroxy acyl-CoA metabolism.

I. Chemical Synthesis of 7-Hydroxyundecanoyl-CoA

The synthesis of **7-Hydroxyundecanoyl-CoA** is a two-stage process. First, 7-hydroxyundecanoic acid is synthesized from commercially available starting materials. Subsequently, the purified hydroxy fatty acid is converted to its corresponding CoA thioester.

A. Stage 1: Synthesis of 7-Hydroxyundecanoic Acid

A plausible synthetic route for 7-hydroxyundecanoic acid involves the Grignard reaction of a suitable Grignard reagent with a keto-ester, followed by reduction of the resulting keto acid.



Experimental Protocol: Synthesis of 7-Hydroxyundecanoic Acid

- Synthesis of Methyl 7-oxoundecanoate:
 - To a solution of suberic acid monomethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.
 - Stir the reaction mixture for 2 hours at room temperature.
 - In a separate flask, prepare a Grignard reagent from 1-bromobutane (1.5 equivalents) and magnesium turnings (1.5 equivalents) in anhydrous THF.
 - Cool the Grignard reagent to 0°C and add the activated suberic acid monomethyl ester solution dropwise.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield methyl 7oxoundecanoate.
- Reduction of Methyl 7-oxoundecanoate to Methyl 7-hydroxyundecanoate:
 - Dissolve methyl 7-oxoundecanoate (1 equivalent) in methanol.
 - Cool the solution to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.[1][2]
 [3]
 - Stir the reaction at room temperature for 4 hours.
 - Quench the reaction by the slow addition of 1 M HCl.



- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify by column chromatography to obtain methyl 7-hydroxyundecanoate.
- Hydrolysis to 7-Hydroxyundecanoic Acid:
 - Dissolve methyl 7-hydroxyundecanoate (1 equivalent) in a mixture of methanol and water.
 - Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 6 hours.
 - Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-hydroxyundecanoic acid as a solid.

B. Stage 2: Synthesis of 7-Hydroxyundecanoyl-CoA

The conversion of 7-hydroxyundecanoic acid to its CoA thioester can be achieved using 1,1'-carbonyldiimidazole (CDI) as an activating agent.[4][5][6]

Experimental Protocol: Synthesis of 7-Hydroxyundecanoyl-CoA

- Activation of 7-Hydroxyundecanoic Acid:
 - Dissolve 7-hydroxyundecanoic acid (1 equivalent) in anhydrous THF.
 - Add CDI (1.2 equivalents) and stir the solution under an inert atmosphere (e.g., argon) at room temperature for 2 hours to form the acyl imidazolide intermediate.[4][5]
- Thioesterification with Coenzyme A:
 - In a separate flask, dissolve Coenzyme A trilithium salt (1.5 equivalents) in water.
 - Add the solution of the activated 7-hydroxyundecanoic acid dropwise to the Coenzyme A solution.
 - Adjust the pH of the reaction mixture to ~7.5 with a dilute solution of lithium hydroxide.



- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by reverse-phase thin-layer chromatography (TLC).

• Purification:

- Purify the crude 7-Hydroxyundecanoyl-CoA by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid.
- Lyophilize the fractions containing the pure product to obtain 7-Hydroxyundecanoyl-CoA as a white solid.

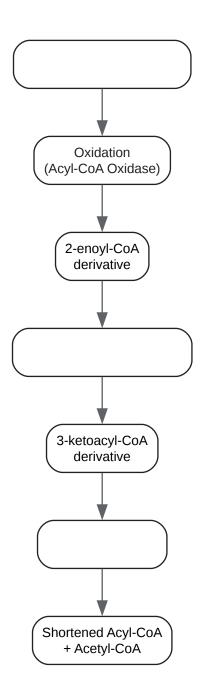
Data Presentation

Compound	Starting Material	Reagents	Expected Yield	Purity (by HPLC)
Methyl 7- oxoundecanoate	Suberic acid monomethyl ester	1-bromobutane, Mg, CDI	60-70%	>95%
Methyl 7- hydroxyundecan oate	Methyl 7- oxoundecanoate	Sodium borohydride	85-95%	>98%
7- Hydroxyundecan oic acid	Methyl 7- hydroxyundecan oate	Lithium hydroxide	90-98%	>99%
7- Hydroxyundecan oyl-CoA	7- Hydroxyundecan oic acid	CDI, Coenzyme A	40-50%	>95%

Visualization of Synthesis Workflow







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